molecular formula CH5O3P.H3N<br>CH8NO3P B12649715 Ammonium methyl phosphonate CAS No. 34255-87-3

Ammonium methyl phosphonate

Cat. No.: B12649715
CAS No.: 34255-87-3
M. Wt: 113.05 g/mol
InChI Key: COIVORYDLGWALF-UHFFFAOYSA-N
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Description

Ammonium methyl phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus bond. This compound is part of the broader class of phosphonates, which are known for their resistance to biochemical, thermal, and photochemical decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium methyl phosphonate can be synthesized through various methods. One common approach involves the reaction of methyl phosphorus dichloride with alcohol to produce a methyl phosphonate compound. This intermediate then reacts with acrolein to form a methyl propionaldehyde phosphonate compound, which undergoes further reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-accelerated synthesis and the use of specific catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ammonium methyl phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphate derivatives, while substitution reactions can produce a variety of alkyl or aryl phosphonates .

Mechanism of Action

The mechanism by which ammonium methyl phosphonate exerts its effects involves the cleavage of the carbon-to-phosphorus bond. This bond cleavage can lead to the formation of reactive intermediates that interact with various molecular targets and pathways. For example, in biological systems, the compound can inhibit certain enzymes or disrupt cellular processes by interfering with phosphorus metabolism .

Comparison with Similar Compounds

Uniqueness: Ammonium methyl phosphonate is unique due to its specific combination of ammonium and methyl groups, which confer distinct chemical properties and reactivity. Its stability and resistance to decomposition make it particularly valuable in various industrial and research applications .

Properties

CAS No.

34255-87-3

Molecular Formula

CH5O3P.H3N
CH8NO3P

Molecular Weight

113.05 g/mol

IUPAC Name

azanium;hydroxy(methyl)phosphinate

InChI

InChI=1S/CH5O3P.H3N/c1-5(2,3)4;/h1H3,(H2,2,3,4);1H3

InChI Key

COIVORYDLGWALF-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(O)[O-].[NH4+]

Origin of Product

United States

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